2,2-dimethyl-2H-chromene-6-carbonitrile chemical properties
2,2-dimethyl-2H-chromene-6-carbonitrile chemical properties
Part 1: Molecular Architecture & Pharmacophore Significance[1]
2,2-dimethyl-2H-chromene-6-carbonitrile (hereafter referred to as 6-CN-2,2-DMC ) acts as a critical "privileged scaffold" in medicinal chemistry.[1] It is not merely a building block but the structural core for a class of benzopyran-based potassium channel openers (K_ATP).[1]
The molecule consists of a benzene ring fused to a pyran ring containing a gem-dimethyl substitution at the C2 position and a nitrile electron-withdrawing group at the C6 position.
Structural Criticality[1]
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The C3-C4 Double Bond: This is the site of highest reactivity. In drug development, this alkene is almost exclusively targeted for asymmetric epoxidation to introduce chirality—a prerequisite for binding affinity in targets like the sulfonylurea receptor (SUR).[1]
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The Gem-Dimethyl Group (C2): These methyl groups provide steric bulk that locks the pyran ring into a specific conformation, enhancing metabolic stability and lipophilicity (LogP ~3.3), which facilitates membrane permeability.[1]
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The Nitrile Group (C6): Acts as a metabolic handle.[1] While often retained to modulate electronic properties of the aromatic ring, it can be hydrolyzed to a carboxylic acid or converted to a tetrazole bioisostere.[1]
Part 2: Physicochemical Profile[2][3][4]
The following data aggregates experimental values for 6-CN-2,2-DMC. Researchers should use these baselines for purity verification.
| Property | Value / Description | Note |
| CAS Number | 33143-29-2 | Primary identifier |
| Molecular Formula | C₁₂H₁₁NO | |
| Molecular Weight | 185.22 g/mol | |
| Appearance | Pale yellow crystalline solid | Darkens upon oxidation/light exposure |
| Melting Point | 45 – 49 °C | Sharp transition indicates high purity |
| Solubility | DCM, Acetone, Ethyl Acetate, DMSO | Poorly soluble in water |
| LogP | ~3.3 | High lipophilicity |
| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; protect from light |
Part 3: Synthetic Methodologies
Efficient synthesis of 6-CN-2,2-DMC relies on the construction of the pyran ring. The most robust industrial route involves the condensation of substituted phenols with
Protocol A: Titanium-Mediated Condensation (High Yield)
Rationale: This method avoids the harsh conditions of acid-catalyzed propargyl ether rearrangements, reducing tar formation.[1]
Reagents:
Step-by-Step Workflow:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser under Nitrogen flow.
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Solvation: Dissolve 4-cyanophenol in anhydrous toluene (0.5 M concentration).
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Catalyst Addition: Add Titanium(IV) ethoxide slowly via syringe.[1] The solution may darken, indicating phenoxide coordination.[1]
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Cyclization: Add 3-methyl-2-butenal dropwise. Heat the mixture to reflux (110°C).
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Monitoring: Monitor water collection in the Dean-Stark trap. Reaction completion is typically reached in 4–6 hours (monitor via TLC, Hexane:EtOAc 8:2).[1]
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Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1]
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Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Recrystallize from cold hexane/ethanol to yield pale yellow crystals.
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the forward reaction flow.
Figure 1: Titanium-mediated cyclization pathway for 6-CN-2,2-DMC synthesis.
Part 4: Functionalization & Reactivity (The Core)[1]
The primary utility of 6-CN-2,2-DMC in drug discovery is as a substrate for Asymmetric Epoxidation .[1] This transforms the planar chromene into a chiral epoxide, the direct precursor to Levcromakalim.[1]
Critical Reaction: Jacobsen Epoxidation
The standard achiral epoxidation (mCPBA) yields a racemic mixture.[1] For pharmaceutical applications, the (3S,4S)-epoxide is required.[1] This is achieved using Jacobsen’s Catalyst (Mn-Salen) .[1]
Mechanistic Insight: The reaction proceeds via a metallo-oxo intermediate. The bulky tert-butyl groups on the Salen ligand force the approaching chromene alkene into a specific trajectory, ensuring enantioselectivity.[1] The addition of 4-Phenylpyridine N-oxide (4-PPNO) is a critical "donor ligand" that stabilizes the high-valent Mn(V)=O species, significantly boosting enantiomeric excess (ee).[1]
Protocol B: Enantioselective Epoxidation Workflow
Reagents:
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Catalyst: (S,S)-Jacobsen's Catalyst (2-5 mol%)[1]
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Oxidant: NaOCl (commercial bleach) or Dimethyldioxirane (DMD) generated in situ.[1]
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Additive: 4-PPNO (0.2 eq)
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Solvent: DCM / Aqueous buffer (pH 11.3)[1]
Step-by-Step Methodology:
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Biphasic Setup: In a jacketed reactor cooled to 0°C, dissolve 6-CN-2,2-DMC and (S,S)-Jacobsen's catalyst in DCM.
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Additive: Add 4-PPNO. Stir for 10 minutes to allow ligand coordination.
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Oxidant Feed: Slowly add buffered NaOCl (pH 11.3) over 2 hours. Crucial: High pH is necessary to stabilize the hypochlorite, but too high will degrade the catalyst.[1]
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Quench: Once HPLC indicates >98% conversion, filter the mixture through a pad of Celite to remove manganese salts.
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Isolation: Separate phases. Wash organic phase with brine. The product, (3S,4S)-6-cyano-2,2-dimethyl-3,4-epoxychromane , is unstable on silica gel.[1] Use immediately or recrystallize from hexane.
Visualization: Epoxidation Mechanism
This diagram details the catalytic cycle and the role of the N-oxide additive.[1]
Figure 2: Catalytic cycle of Mn-Salen mediated epoxidation highlighting the stabilizing role of 4-PPNO.[1]
Part 5: Therapeutic Applications (K_ATP Openers)
The 6-cyano-2,2-dimethylchromene scaffold is the direct progenitor of the "Cromakalim" class of drugs.[1]
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Mechanism of Action: These agents activate ATP-sensitive potassium channels (K_ATP) in smooth muscle cells.[1]
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Pathway: Opening K_ATP channels leads to potassium efflux
membrane hyperpolarization closure of voltage-gated Calcium channels muscle relaxation (vasodilation).[1] -
Synthesis Connection:
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Levcromakalim: The (3S,4S)-epoxide generated in Protocol B is subjected to nucleophilic ring-opening with 2-pyrrolidone in the presence of a base (e.g., NaH).[1] This installs the pyrrolidone ring at C4 and a hydroxyl group at C3 with trans stereochemistry.
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Therapeutic Indications:
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Hypertension (historical).[1]
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Asthma (bronchodilation).[1]
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Glaucoma (lowering intraocular pressure).[1]
References
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Burrell, K. M., et al. (1990).[1] "Synthesis of the potassium channel opener cromakalim." Tetrahedron Letters, 31(33), 4797-4800.[1] [1]
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Jacobsen, E. N., et al. (1991).[1] "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society, 113(18), 7063-7064.[1]
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Lee, N. H., & Jacobsen, E. N. (1991).[1] "Enantioselective epoxidation of conjugated dienes and other functionalized alkenes." Tetrahedron Letters, 32(45), 6533-6536.[1] [1]
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Sebastián, R. M., et al. (2014).[1] "Green synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran and its subsequent enantioselective epoxidation." Journal of Molecular Catalysis A: Chemical, 392, 28-35.[1] [1]
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PubChem. (n.d.).[1] "2,2-Dimethyl-2H-chromene-6-carbonitrile Compound Summary." National Library of Medicine.[7] [1]
Sources
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-DIMETHYL-2H-CHROMENE-6-CARBONITRILE | 33143-29-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,2-Dimethyl-3,4-epoxy-6-cyanochroman | C12H11NO2 | CID 10867360 - PubChem [pubchem.ncbi.nlm.nih.gov]
